molecular formula C₃₂H₃₇Cl₂N₅O₅ B1144582 Mudelta CAS No. 864825-13-8

Mudelta

カタログ番号 B1144582
CAS番号: 864825-13-8
分子量: 642.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MuDelta is an approach that identifies commit-relevant mutants; mutants that affect and are affected by the changed program behaviors . This approach uses machine learning applied on a combined scheme of graph and vector-based representations of static code features .


Chemical Reactions Analysis

MuDelta doesn’t undergo chemical reactions as it’s not a chemical compound. It’s a machine learning approach used in software engineering for mutation testing .


Physical And Chemical Properties Analysis

As a computational approach, MuDelta doesn’t have physical or chemical properties. Its properties would be related to its performance in identifying commit-relevant mutants .

科学的研究の応用

Treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Eluxadoline is primarily used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) in adults . It functions as both a µ-opioid receptor agonist and a δ-opioid receptor antagonist . This dual action helps to reduce intestinal contractility and normalize stress-induced acceleration of upper gastrointestinal transit .

Pain Management in IBS-D

Eluxadoline’s action as a µ-opioid receptor agonist and a δ-opioid receptor antagonist not only helps in managing diarrhea but also provides relief from the abdominal pain associated with IBS-D . This makes it a valuable tool in managing the symptoms of both pain and diarrhea characteristic of IBS-D .

First-Line Therapy for IBS-D

Eluxadoline is intended to be used as a first-line therapy for the treatment of IBS-D . This is due to its unique mechanism of action and its effectiveness in managing the symptoms of IBS-D .

Reduction of Bowel Contractions

Eluxadoline has been shown to reduce bowel contractions . This antimotility effect is beneficial in conditions like IBS-D where increased bowel motility can lead to symptoms like diarrhea .

Inhibition of Colonic Transit

Eluxadoline inhibits colonic transit, which can help manage symptoms of IBS-D . By slowing down the movement of contents through the colon, it can help reduce the frequency of bowel movements and the urgency associated with IBS-D .

Reduction of Fluid/Ion Secretion

Eluxadoline has been shown to reduce fluid and ion secretion in the gut . This can help in managing the watery stools often associated with conditions like IBS-D .

作用機序

Target of Action

Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .

Mode of Action

Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .

Biochemical Pathways

The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .

Pharmacokinetics

It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .

Result of Action

The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .

Action Environment

The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .

Safety and Hazards

In the context of software engineering, the safety and hazards of using a tool like MuDelta would be related to its accuracy in identifying commit-relevant mutants and any potential impacts on the software development process .

将来の方向性

The future directions of MuDelta could involve refining the machine learning model, incorporating additional features, or expanding its use to other areas of software engineering .

特性

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUUQKJOCLQHMZ-ISJKLOBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37Cl2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235590
Record name Mudelta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864825-13-8
Record name Eluxadoline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mudelta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUXADOLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。